

Application Notes and Protocols for GFH018 in Cell Viability and Proliferation Assays

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Compound of Interest

Compound Name: GFH018

Cat. No.: B12384867

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Introduction

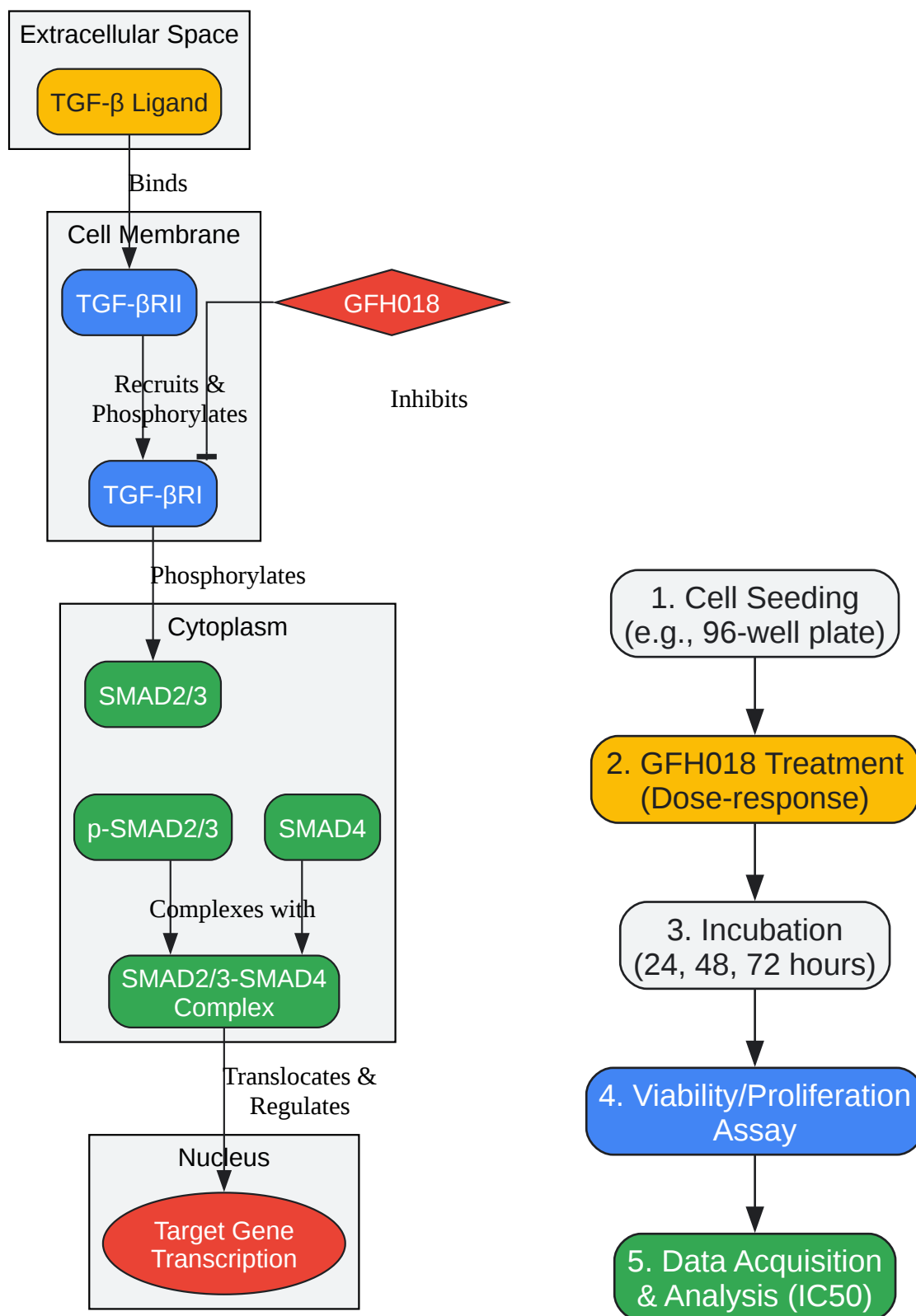
GFH018 is a potent and selective small molecule inhibitor of the Transforming Growth Factor- β Receptor I (TGF- β RI).^{[1][2][3]} The TGF- β signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and migration.^{[2][4][5]} In the context of cancer, this pathway is often dysregulated, contributing to tumor progression, metastasis, and the suppression of anti-tumor immune responses.^{[4][5][6]} **GFH018** blocks TGF- β signal transduction by competitively inhibiting ATP binding to TGF- β RI, thereby preventing the phosphorylation of downstream mediators SMAD2 and SMAD3.^{[2][5]} This inhibition can lead to a reduction in cancer cell proliferation and migration, and can modulate the tumor microenvironment to enhance anti-tumor immunity.^{[1][2][4]}

These application notes provide detailed protocols for assessing the effects of **GFH018** on cell viability and proliferation in vitro.

Mechanism of Action: TGF- β Signaling Pathway Inhibition

The TGF- β signaling cascade is initiated by the binding of a TGF- β ligand to the TGF- β Receptor II (TGF- β RII). This binding event recruits and phosphorylates TGF- β RI, which in turn

phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These activated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates into the nucleus, where it regulates the transcription of target genes involved in cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT). **GFH018** specifically targets and inhibits the kinase activity of TGF- β RI, thereby blocking all downstream signaling events.



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